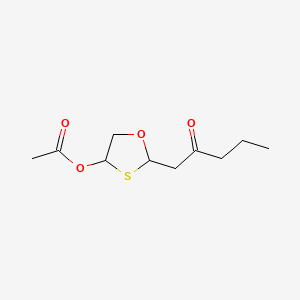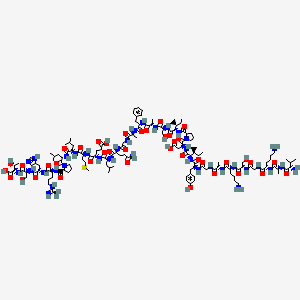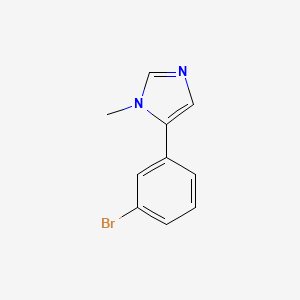![molecular formula C9H10N2O2 B599234 6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 136842-80-3](/img/structure/B599234.png)
6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a complex organic molecule that contains a pyrrolopyridinone core. Pyrrolopyridinones are a class of compounds that contain a fused pyrrole and pyridine ring. The “6,7-dihydro-5H” prefix indicates the presence of two additional hydrogen atoms, suggesting that the pyrrole ring is in a partially reduced state. The “6-(2-Hydroxyethyl)” substituent indicates the presence of a hydroxyethyl group at the 6-position of the pyrrolopyridinone core.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyridinone core followed by functionalization to introduce the hydroxyethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrrole and pyridine rings of the pyrrolopyridinone core, with a hydroxyethyl group attached at the 6-position. The presence of nitrogen in the ring structure would likely result in interesting electronic properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the hydroxyethyl group could potentially make this compound a candidate for further functionalization reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyethyl group could potentially impart some degree of polarity to the molecule, affecting properties such as solubility.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, as a heterocyclic compound, is structurally related to pyrrolopyridine and pyrrolidine scaffolds, known for their versatile applications in medicinal chemistry and pharmaceutical synthesis. The compound's structural similarity to these frameworks suggests its potential utility in the synthesis of bioactive molecules. The pyrrolopyridine scaffold is particularly noteworthy for its role in the design of kinase inhibitors, owing to its ability to interact with kinases through multiple binding modes, making it a key element in medicinal chemistry (Wenglowsky, 2013). Similarly, the pyrrolidine ring is used to obtain compounds for treating human diseases due to its contributions to stereochemistry and 3D structure of molecules, enhancing the pharmacophore space exploration (Li Petri et al., 2021).
Biological Significance and Applications
The biologically active pyrimidine appended optical sensors have established the significance of compounds containing heteroatoms like N-heterocycles in organic chemistry. These compounds, due to their ability to form coordination and hydrogen bonds, are suitable for use as sensing probes. Their applications span genetics, pharmacology, microbiology, and other fields, emphasizing their importance in various biological and medicinal applications (Jindal & Kaur, 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis.
Zukünftige Richtungen
Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials, as well as investigating its physical and chemical properties in more detail.
Eigenschaften
IUPAC Name |
6-(2-hydroxyethyl)-7H-pyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-5-4-11-6-8-7(9(11)13)2-1-3-10-8/h1-3,12H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHRNOWMFUAHJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)
![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)






![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)


